molecular formula C11H9ClN2 B8466150 2-chloro-N-phenylpyridin-4-amine

2-chloro-N-phenylpyridin-4-amine

Cat. No.: B8466150
M. Wt: 204.65 g/mol
InChI Key: FNEMOPULEWYPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-phenylpyridin-4-amine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of an aniline group at the 4-position and a chlorine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-phenylpyridin-4-amine typically involves the reaction of 4-chloropyridine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom in 4-chloropyridine is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-phenylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-phenylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenylpyridin-4-amine depends on its specific application. In biochemical contexts, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The aniline group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

    2-Chloropyridine: Another chloropyridine derivative with a chlorine atom at the 2-position.

    3-Chloropyridine: Chloropyridine with a chlorine atom at the 3-position.

    4-Chloropyridine: Chloropyridine with a chlorine atom at the 4-position.

    4-Anilinylpyridine: Pyridine with an aniline group at the 4-position but without the chlorine atom.

Uniqueness: 2-chloro-N-phenylpyridin-4-amine is unique due to the presence of both the aniline group and the chlorine atom on the pyridine ring This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its analogs

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-N-phenylpyridin-4-amine

InChI

InChI=1S/C11H9ClN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)

InChI Key

FNEMOPULEWYPMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (3.8 g) was prepared by the same procedure as the preparation 4 except for using 2-chloro-4-nitropyridine (3.2 g) and aniline (5.7 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

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